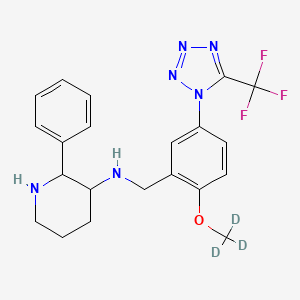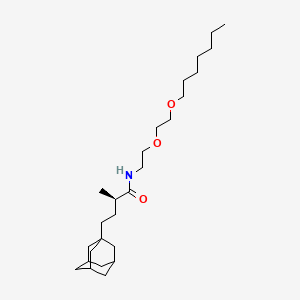![molecular formula C10H13N5O3 B12394600 6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine is a nucleoside analog that plays a significant role in various biological processes. It is a derivative of purine, a fundamental component of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine typically involves the glycosylation of a purine base with a deoxyribose sugar. One common method is the Vorbrüggen glycosylation, where the purine base is reacted with a protected deoxyribose derivative in the presence of a Lewis acid catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required standards for pharmaceutical and research applications .
化学反应分析
Types of Reactions
6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The amino group can be substituted with other functional groups to create analogs with diverse properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include various purine derivatives with modified functional groups, which can exhibit different biological activities and potential therapeutic applications .
科学研究应用
6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleic acid metabolism.
作用机制
The mechanism of action of 6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption can lead to the inhibition of cell proliferation, making it a potential candidate for antiviral and anticancer therapies. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and ribonucleotide reductase, thereby affecting the replication and repair of genetic material .
相似化合物的比较
Similar Compounds
2-Chloro-6-amino-9-[3,5-di-O-(4-chlorobenzoyl)-2-deoxy-β-D-ribofuranosyl]-purine: This compound has similar structural features but includes chlorine atoms, which can alter its biological activity.
Cordycepin (3’-deoxyadenosine): A natural adenosine analog with potent antiviral and anticancer properties.
Uniqueness
6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine is unique due to its specific amino group and deoxyribose sugar, which confer distinct biological properties. Its ability to be incorporated into nucleic acids and disrupt their function makes it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C10H13N5O3 |
|---|---|
分子量 |
251.24 g/mol |
IUPAC 名称 |
(2R,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)14-4-15(8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5?,6-,7-/m1/s1 |
InChI 键 |
VGSMHXAPKCTFOZ-JXBXZBNISA-N |
手性 SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=NC=NC(=C32)N |
规范 SMILES |
C1C(C(OC1N2C=NC3=NC=NC(=C32)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394523.png)
![N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B12394532.png)
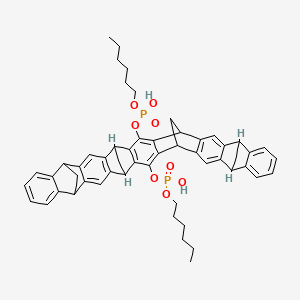
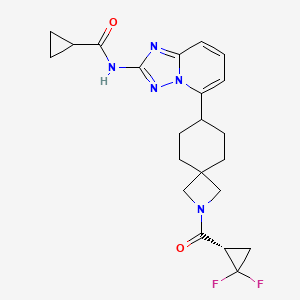
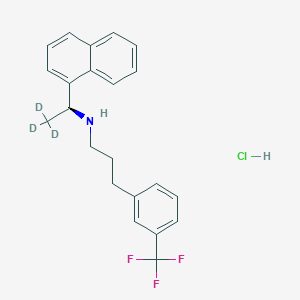
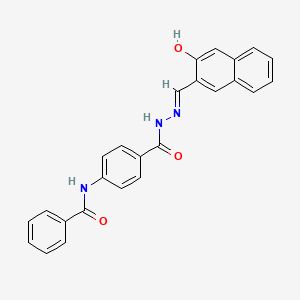
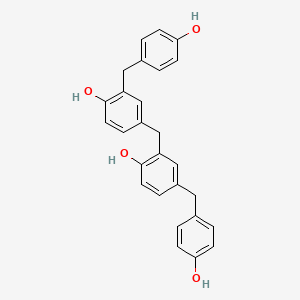
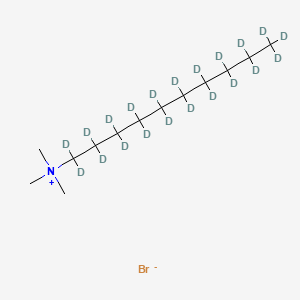
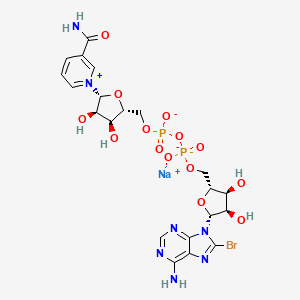
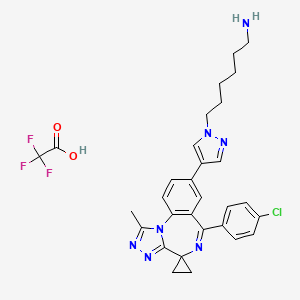
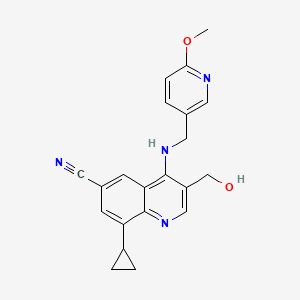
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
